![molecular formula C20H25N7O4S B6559544 4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 1021229-75-3](/img/structure/B6559544.png)
4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C20H25N7O4S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is 459.16887348 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
LRRK2 Kinase Inhibition for Parkinson’s Disease
Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As such, LRRK2 kinase inhibitors are promising candidates for PD treatment4-(dimethylsulfamoyl)-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide (also known as PF-06447475 ) is a highly potent, brain-penetrant, and selective LRRK2 inhibitor . It has been further evaluated in in vivo safety and pharmacodynamic studies.
Microreactor Applications
The compound 4-(morpholin-4-yl)butan-2-ol (±)-1, a chiral alcohol constituent of the mucolytic drug Fedrilate, can undergo enantiomer-selective acylation using catalysts like CaLB-MNPs in U-shaped microreactors . This highlights its potential in synthetic chemistry and catalysis.
In Vivo Safety and Pharmacodynamics
Ongoing studies assess its safety profile and pharmacodynamic effects. Understanding its behavior in living organisms is crucial for clinical translation.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O4S/c1-25(2)32(29,30)16-5-3-15(4-6-16)20(28)21-7-8-27-19-17(13-24-27)18(22-14-23-19)26-9-11-31-12-10-26/h3-6,13-14H,7-12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDFFCXUMUXYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.